ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using a suitable reagent like ammonium acetate to form the imidazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl 2-(4-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Ethyl 2-(4-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C13H13FN2O2 |
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Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
JRYVVDDXLQJBRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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